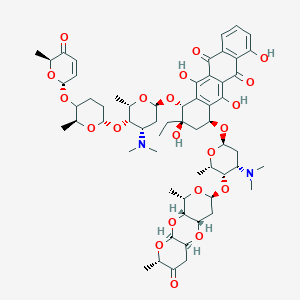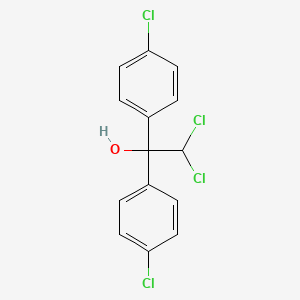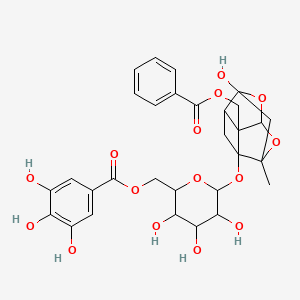
Paeoniflorine, galloyl-
Vue d'ensemble
Description
La galloylpaeoniflorine est un glucoside monoterpénique acylé isolé des racines de la pivoine. C'est un produit naturel connu pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . Le composé est caractérisé structurellement par la présence d'un groupe galloyl attaché à la molécule de paeoniflorine, ce qui renforce son activité biologique.
Applications De Recherche Scientifique
Galloylpaeoniflorin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Paeoniflorin, galloyl- has been shown to target several key proteins and pathways in the body. It has been found to interact with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also targets IL-6 and IL-10 , two important cytokines involved in inflammatory responses . Furthermore, it has been suggested to interact with MAPK, PI3K-AKT , and other pathways .
Mode of Action
Paeoniflorin, galloyl- interacts with its targets to bring about various changes in the body. It inhibits the expression of NF-κB p65 through blocking the phosphorylation of IκBa , thus affecting the proliferation of certain cells . It also inhibits the expression of IL-6 and IL-10 and the phosphorylation of p38 in pancreatic cancer cells, thereby reducing inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT , and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway .
Pharmacokinetics
It is known that the compound has low bioavailability
Result of Action
The action of Paeoniflorin, galloyl- results in several molecular and cellular effects. It has been shown to inhibit tumor proliferation and promote apoptosis . It also slows the index of mesangial expansion and tubulointerstitial injury, reduces the 24-h urinary protein excretion rate, and decreases the expression of anti-inflammatory mediators .
Action Environment
The action of Paeoniflorin, galloyl- can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content .
Analyse Biochimique
Biochemical Properties
Galloylpaeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the AMP-activated protein kinase (AMPK) signaling pathway, which is vital for cellular energy homeostasis . Additionally, Galloylpaeoniflorin interacts with activating transcription factor 2 (ATF2) and microRNA-299-5p, influencing their expression and activity . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
Galloylpaeoniflorin exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it has been demonstrated to inhibit proliferation, invasion, and metastasis . The compound influences cell function by modulating cell signaling pathways, such as the AMPK/miR-299-5p/ATF2 axis . Furthermore, Galloylpaeoniflorin affects gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, Galloylpaeoniflorin exerts its effects through several mechanisms. It binds to and modulates the activity of key biomolecules, including AMPK and ATF2 . The compound inhibits the proliferation and metastasis of cancer cells by regulating the miR-299-5p/ATF2 axis via the AMPK signaling pathway . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galloylpaeoniflorin have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Galloylpaeoniflorin maintains its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Galloylpaeoniflorin vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and inhibition of tumor growth . At very high doses, Galloylpaeoniflorin may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
Galloylpaeoniflorin is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound’s interaction with AMPK influences metabolic flux and metabolite levels, contributing to its overall bioactivity . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Galloylpaeoniflorin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness in exerting its biological effects.
Subcellular Localization
Galloylpaeoniflorin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and its overall bioactivity.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La galloylpaeoniflorine peut être synthétisée par l'extraction des racines de pivoine. Le processus implique plusieurs étapes :
Isolement : L'extrait est ensuite traité à l'aide d'acétate d'éthyle pour isoler le produit brut de galloylpaeoniflorine.
Purification : Le produit brut est purifié par des techniques chromatographiques pour obtenir de la galloylpaeoniflorine pure.
Méthodes de production industrielle : La production industrielle de galloylpaeoniflorine suit des méthodes d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées et de conditions d'extraction optimisées garantit un rendement et une pureté élevés du composé.
Analyse Des Réactions Chimiques
La galloylpaeoniflorine subit diverses réactions chimiques, notamment :
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la galloylpaeoniflorine, chacun ayant des activités biologiques distinctes .
4. Applications de la recherche scientifique
La galloylpaeoniflorine a une large gamme d'applications de recherche scientifique :
Biologie : Investigée pour son rôle dans les processus cellulaires, notamment l'apoptose et la prolifération cellulaire.
Médecine : Explorée pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer, l'ostéoporose et les troubles inflammatoires
5. Mécanisme d'action
Le mécanisme d'action de la galloylpaeoniflorine implique plusieurs cibles moléculaires et voies :
Activité antioxydante : Le composé piège les espèces réactives de l'oxygène, réduisant le stress oxydatif dans les cellules.
Activité anti-inflammatoire : Inhibe l'activation du facteur nucléaire kappa-B (NF-κB) et la production de cytokines pro-inflammatoires.
Activité anticancéreuse : Module les voies de signalisation telles que la voie de la protéine kinase activée par l'AMP (AMPK), conduisant à l'inhibition de la prolifération et de la métastase des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
La galloylpaeoniflorine est comparée à d'autres composés similaires tels que :
Paeoniflorine : Un glycoside monoterpénique ayant des propriétés anti-inflammatoires et antioxydantes similaires, mais qui n'a pas le groupe galloyl.
Albiflorine : Un autre glycoside monoterpénique ayant des propriétés pharmacocinétiques et des effets thérapeutiques distincts.
Oxypaeoniflorine : Un dérivé de la paeoniflorine avec des groupes fonctionnels oxygénés supplémentaires, améliorant son activité biologique.
Unicité : L'unicité de la galloylpaeoniflorine réside dans son groupe galloyl, qui améliore considérablement son activité biologique par rapport à ses analogues. Cette modification structurelle permet des effets antioxydants, anti-inflammatoires et anticancéreux plus puissants .
Propriétés
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIUQCKSSAFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


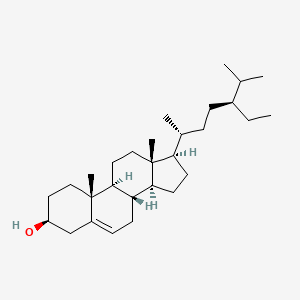
![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)
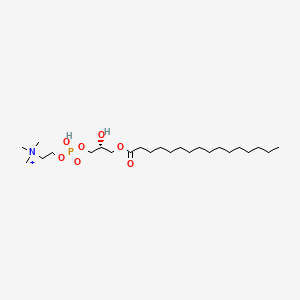
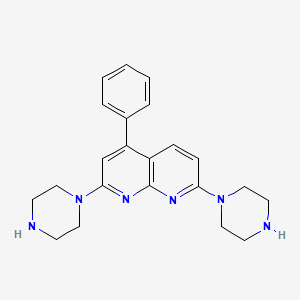
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)
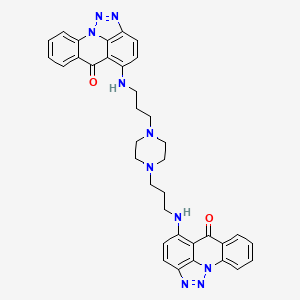
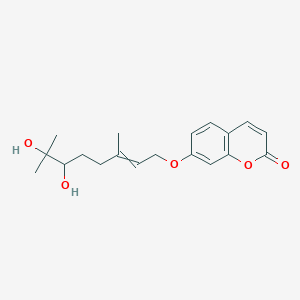
![5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B1206046.png)
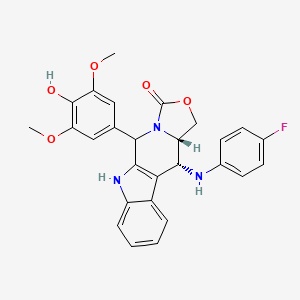
![2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate](/img/structure/B1206049.png)
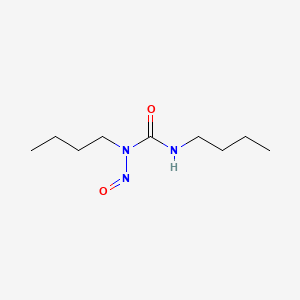
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)
